molecular formula C7H4ClN3O2 B1466116 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1116136-63-0

5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1466116
M. Wt: 197.58 g/mol
InChI Key: ZVKDTXRWTRDHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H4ClN3O2 . It is used as a reagent in the synthesis of various compounds and has potential applications in cancer therapy .


Molecular Structure Analysis

The molecular structure of 5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine consists of a pyrrolopyridine core with a chlorine atom at the 5-position and a nitro group at the 3-position . The compound has a molecular weight of 197.58 .


Physical And Chemical Properties Analysis

5-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine is a solid compound . It has a molecular weight of 197.58 and a boiling point of approximately 410.5°C .

Scientific Research Applications

Efficient Synthesis of Azaindoles

Figueroa‐Pérez et al. (2006) demonstrate that chloro-nitro-pyrrolopyridine compounds serve as versatile building blocks for synthesizing 4-substituted 7-azaindole derivatives. This synthesis involves nucleophilic displacement, showcasing the compound's utility in constructing complex heterocycles, a class of compounds significant in medicinal chemistry and drug development (Figueroa‐Pérez et al., 2006).

Crystal Structure Analysis

Dupont et al. (2010) focus on the condensation reactions involving chloro-nitro pyridine, leading to the determination of crystal structures of specific derivatives. These structural analyses are crucial for understanding the molecular configurations and designing compounds with desired physical and chemical properties (Dupont et al., 2010).

Synthesis of Heterocyclic Derivatives

Elneairy (2010) elaborates on synthesizing various heterocyclic derivatives from chloro-phenyl-pyrazole compounds, showcasing the reactivity and versatility of these compounds in generating biologically relevant molecules. This synthesis path is significant for drug discovery, offering insights into constructing pharmacologically active structures (Elneairy, 2010).

Energetic Material Development

Ma et al. (2018) detail the synthesis of a pyridine-based energetic material with potential applications in the field of explosives. This research illustrates the compound's utility in developing materials with high density and good detonation properties, highlighting the broader applications of chloro-nitro pyridine derivatives beyond pharmaceuticals (Ma et al., 2018).

N-Heterocyclization for Heteroaromatic Compounds

Gorugantula et al. (2010) explore the palladium-catalyzed reductive N-heterocyclization of nitro-heteroaromatic compounds, a method facilitating the synthesis of pyrrolo-fused heteroaromatic molecules. This approach underscores the importance of these compounds in synthesizing complex molecules for various applications, including organic electronics and photonics (Gorugantula et al., 2010).

Safety And Hazards

The compound is labeled with the signal word ‘Warning’ and is associated with hazard statements H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction .

properties

IUPAC Name

5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-6-2-1-4-7(10-6)5(3-9-4)11(12)13/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKDTXRWTRDHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 3
5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 4
5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 5
5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 6
5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.